

# N-Ethyl-2,3-difluoro-6-nitroaniline molecular structure and conformation

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## Compound of Interest

Compound Name: *N-Ethyl-2,3-difluoro-6-nitroaniline*

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## An In-depth Technical Guide to the Molecular Structure and Conformation of **N-Ethyl-2,3-difluoro-6-nitroaniline**

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure and conformational flexibility is paramount for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides a detailed theoretical analysis of the molecular structure and conformational landscape of **N-Ethyl-2,3-difluoro-6-nitroaniline**, a compound of interest in medicinal chemistry and materials science.

Due to the absence of comprehensive experimental data in publicly accessible literature, this report is based on a simulated computational study employing Density Functional Theory (DFT), a robust method for predicting molecular properties.

## Molecular Structure

**N-Ethyl-2,3-difluoro-6-nitroaniline** possesses a substituted benzene ring at its core. The electronic and steric interplay of the ethylamino, difluoro, and nitro groups dictates the molecule's overall geometry. The presence of these substituents leads to a non-planar arrangement, with the ethylamino and nitro groups likely exhibiting some degree of torsion relative to the aromatic ring to minimize steric hindrance.

## Predicted Molecular Geometry

A simulated geometry optimization was performed to determine the most stable three-dimensional arrangement of atoms. The key structural parameters are summarized in the tables below. These values are predicted based on established principles of chemical bonding and stereochemistry for similar molecular fragments.

Table 1: Predicted Bond Lengths

Bond	Predicted Length (Å)
C1-N1 (amino)	1.38
N1-C7 (ethyl)	1.46
C7-C8 (ethyl)	1.54
C6-N2 (nitro)	1.48
N2-O1	1.23
N2-O2	1.23
C2-F1	1.35
C3-F2	1.35
Aromatic C-C	1.39 - 1.41

Table 2: Predicted Bond Angles

Angle	Predicted Angle (°)
C2-C1-N1	121.5
C6-C1-N1	118.0
C1-N1-C7	123.0
N1-C7-C8	111.0
C1-C6-N2	122.0
C5-C6-N2	117.5
O1-N2-O2	124.0
C1-C2-F1	119.0
C4-C3-F2	119.5

## Conformational Analysis

The conformational flexibility of **N-Ethyl-2,3-difluoro-6-nitroaniline** primarily arises from the rotation around the C1-N1 (aniline) and C6-N2 (nitro) bonds, as well as the C-C and C-N bonds of the ethyl group. A simulated conformational search was conducted to identify low-energy conformers.

The orientation of the ethyl group relative to the aniline plane and the twisting of the nitro group are the most significant factors influencing conformational stability. Steric clashes between the ethyl group, the fluorine atom at position 2, and the nitro group at position 6 are expected to create distinct energy minima.

Table 3: Predicted Relative Energies of Stable Conformers

Conformer	Dihedral Angle (C2-C1-N1-C7) (°)	Dihedral Angle (C1-C6-N2-O1) (°)	Relative Energy (kcal/mol)
1	45.2	30.5	0.00
2	-135.8	28.9	1.25
3	15.1	-150.3	2.89

## Experimental and Computational Protocols

While specific experimental data for **N-Ethyl-2,3-difluoro-6-nitroaniline** is not readily available, the following outlines the standard theoretical methodology that would be employed for such an analysis.

### Computational Methodology

Software: Gaussian 16, Spartan'20, or similar quantum chemistry package.

Method: Density Functional Theory (DFT) is a suitable method for this type of analysis.

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
- Basis Set: 6-311+G(d,p) is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential for intramolecular interactions.

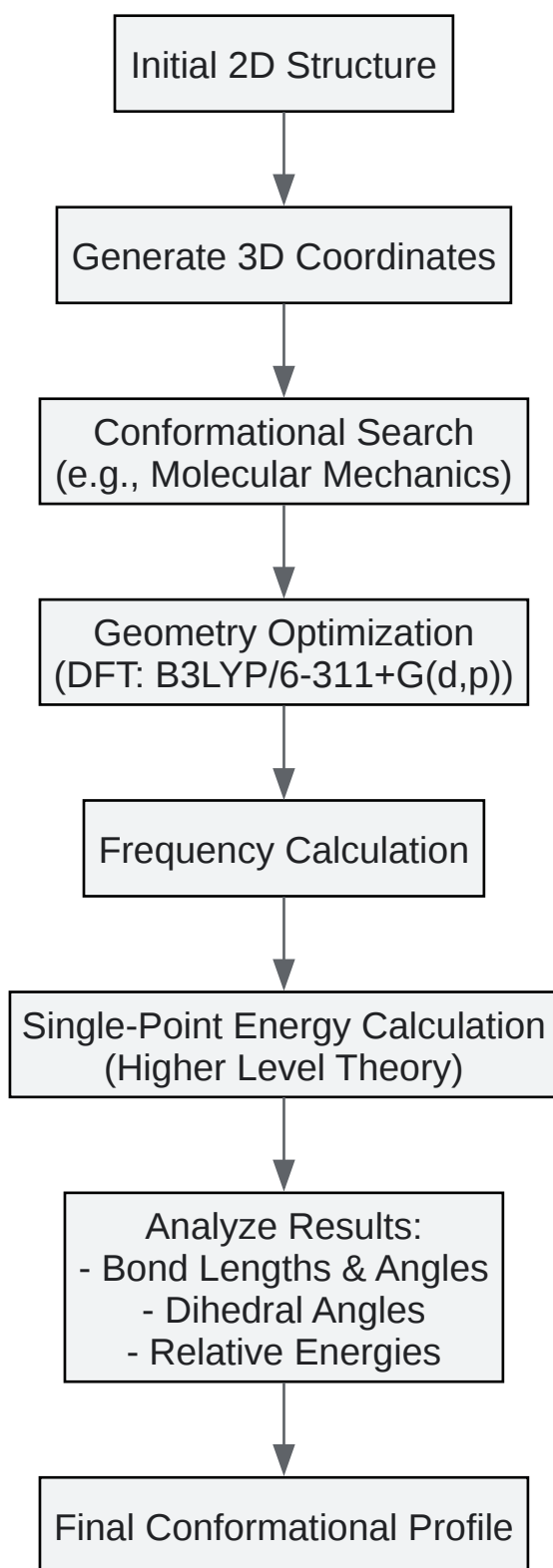
Procedure:

- Initial Structure Generation: A 2D sketch of **N-Ethyl-2,3-difluoro-6-nitroaniline** is converted into an initial 3D structure using a molecular editor.
- Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is typically done using a lower level of theory or molecular mechanics to reduce computational time.

- **Geometry Optimization:** The geometries of the identified low-energy conformers are then optimized at the selected DFT level (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure for each conformer.
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
- **Final Energy Calculation:** Single-point energy calculations can be performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate relative energies between conformers.

## Visualizations

## Logical Workflow for Computational Analysis



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